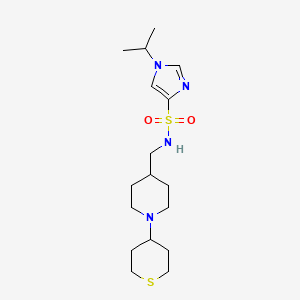

1-isopropyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-propan-2-yl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O2S2/c1-14(2)21-12-17(18-13-21)25(22,23)19-11-15-3-7-20(8-4-15)16-5-9-24-10-6-16/h12-16,19H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVNWBVVQHLCCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Isopropyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide, a compound characterized by its distinct structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 386.6 g/mol. The compound contains an imidazole ring and a sulfonamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 386.6 g/mol |

| Structure | Structure |

Research indicates that this compound acts as an inhibitor of specific enzymes and receptors, particularly the c-Met receptor tyrosine kinase (RTK). The c-Met RTK is implicated in various cancer pathways, including cell proliferation and survival. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, suggesting its potential as an anticancer agent.

Biological Activity

Anticancer Properties:

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown significant antiproliferative activity against breast cancer cell lines (e.g., MCF-7) using the MTT assay method. The results indicated that it exhibits a higher cytotoxic effect compared to standard chemotherapeutic agents like Tamoxifen .

Inhibition Studies:

The binding affinity of the compound to the c-Met receptor has been a focal point in understanding its biological effects. Interaction studies suggest that it competes effectively with natural ligands for binding to the receptor, thereby inhibiting downstream signaling pathways involved in tumor growth and metastasis.

Case Studies

-

Study on Cytotoxicity

A study published in 2023 evaluated the cytotoxic effects of various sulfonamide derivatives, including our compound, on MCF-7 cells. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner . -

Inhibition of c-Met RTK

Another study focused on the inhibition of c-Met by sulfonamide derivatives, reporting that compounds similar to this compound exhibited potent inhibitory effects on c-Met-mediated signaling pathways, leading to decreased cell migration and invasion in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.